Homocastasterone

Vue d'ensemble

Description

Homocastasterone is a member of the brassinosteroid family, a group of plant hormones that play a crucial role in plant growth and development. These hormones are structurally similar to animal steroids but are unique to plants. This compound is known for its roles in promoting plant growth, development, and adaptation to stress conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Homocastasterone is synthesized through a series of enzymatic reactions from precursor sterol compounds. The synthesis involves multiple steps, including hydroxylation, oxidation, and reduction reactions. The specific enzymes involved in these reactions include cytochrome P450 monooxygenases and dehydrogenases .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used to ensure high sensitivity and accuracy in the analysis and production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Homocastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and metabolic pathways in plants .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the functional groups present on the this compound molecule.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which play significant roles in plant growth regulation and stress responses .

Applications De Recherche Scientifique

Agricultural Applications

1.1 Plant Growth Promotion

Homocastasterone has been shown to enhance plant growth significantly. Research indicates that it promotes root elongation and overall plant vigor. A comparative study demonstrated that treatment with this compound resulted in a notable increase in root length in tomato plantlets, especially when applied at specific doses (e.g., 2.0 µg per plantlet) . This effect is attributed to its ability to modulate gene expression related to growth and development.

| Compound | Application | Effect on Root Length |

|---|---|---|

| This compound | Tomato plantlets | Significant increase |

| 5-Fluoro-Homocastasterone | Tomato plantlets | Similar effect |

| Epibrassinolide | Tomato plantlets | Widely used control |

1.2 Stress Resistance

This compound also plays a critical role in enhancing stress resistance in plants. Studies have shown that it can increase the tolerance of barley to various environmental stresses, such as drought and salinity . This property is particularly valuable in the context of climate change, where crop resilience is essential for food security.

Biomedical Applications

2.1 Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent. It has been investigated for its effects on various cancer cell lines, including breast and prostate cancer cells. The compound was found to downregulate blood glucose, cholesterol, and triglycerides while activating liver X receptor expression in diabetic rat models . These biochemical changes suggest a mechanism through which this compound may exert protective effects against cancer-related metabolic disorders.

2.2 Mechanisms of Action

The mechanisms underlying the anticancer effects of this compound involve modulation of cell cycle progression and apoptosis induction. In studies involving prostate cancer cell lines, treatment with this compound resulted in cell cycle arrest at the G1 phase and increased apoptosis, indicating its potential as a therapeutic agent .

Case Studies

3.1 Comparative Analysis of this compound Derivatives

A detailed study compared the effects of this compound and its synthetic derivatives on tomato plantlets. The results indicated that while this compound promoted root elongation effectively, certain derivatives (like 5-fluoro-homocastasterone) exhibited similar or enhanced effects under specific conditions . This highlights the importance of structural modifications in optimizing the bioactivity of brassinosteroids for agricultural use.

3.2 Clinical Implications

In clinical settings, the application of this compound may extend beyond cancer treatment to include metabolic disorders associated with obesity and diabetes. Its ability to regulate lipid metabolism and glucose levels makes it a candidate for further investigation as a therapeutic agent in these areas .

Mécanisme D'action

Homocastasterone is part of the brassinosteroid family, which includes other compounds such as castasterone, teasterone, and dolicholide. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its ability to enhance stress tolerance in plants, making it particularly valuable for agricultural applications .

Comparaison Avec Des Composés Similaires

- Castasterone

- Teasterone

- Dolicholide

Homocastasterone stands out due to its specific roles in promoting plant growth and enhancing stress tolerance, which are critical for improving crop yield and resilience in challenging environmental conditions.

Activité Biologique

Homocastasterone, a member of the brassinosteroid (BR) family, has garnered significant interest due to its diverse biological activities, particularly in plant physiology and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and effects on various cell lines.

Overview of this compound

This compound (28-homocastasterone) is a natural BR that plays a crucial role in plant growth and development. It is structurally similar to other BRs but exhibits distinct biological properties that make it a subject of research in both plant biology and medicine.

Synthesis of this compound

This compound can be synthesized through various methods, including chemical synthesis and extraction from plant sources. Recent studies have focused on developing synthetic analogs to enhance its biological activity and stability. For instance, the synthesis of nitrogen-containing BR derivatives has been explored, with this compound serving as a positive control due to its potent effects on cancer cell lines .

Anticancer Properties

This compound has shown promising anticancer activity across various human cancer cell lines. Its effects have been evaluated using several assays, including Calcein AM assays to determine cell viability. Notably, it has demonstrated significant cytotoxicity against T-lymphoblastic leukemia (CEM) cells with an IC50 value of 13 µM .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| CEM (T-lymphoblastic leukemia) | 13 |

| MCF-7 (Breast carcinoma) | Varies |

| HeLa (Cervical carcinoma) | Varies |

| A-549 (Lung carcinoma) | Varies |

Studies have indicated that this compound induces apoptosis in cancer cells by modulating cell cycle progression. Flow cytometry analyses revealed that treatment with this compound leads to an accumulation of cells in the G1 phase and a decrease in S-phase cells, indicating a disruption in normal cell cycle dynamics .

The mechanisms underlying the anticancer effects of this compound involve:

- Cell Cycle Regulation : this compound influences the expression levels of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

- Apoptosis Induction : It promotes apoptosis through pathways involving caspases and other apoptotic markers .

- Antiangiogenic Activity : this compound has been shown to inhibit angiogenesis in vitro by affecting endothelial cell proliferation and migration .

Therapeutic Potential

Beyond its anticancer properties, this compound exhibits other therapeutic potentials, such as:

- Antiglycemic Activity : Research has highlighted its ability to lower blood glucose levels, suggesting potential applications in diabetes management .

- Plant Growth Regulation : As a BR, this compound plays a vital role in promoting stem elongation, leaf expansion, and overall plant vigor.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Cancer Treatment Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) compared to untreated controls. The study utilized various concentrations over 72 hours, revealing a dose-dependent response.

- Diabetes Management Study : A study on diabetic mice showed that administration of this compound resulted in reduced blood glucose levels compared to the control group, indicating its potential as an antidiabetic agent.

Propriétés

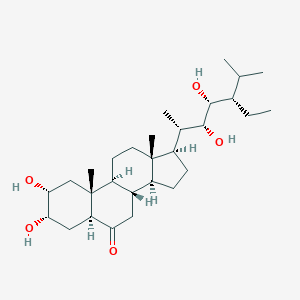

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-NKOPCKDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003492 | |

| Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83509-42-6 | |

| Record name | Homocastasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocastasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083509426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.